molecular formula C19H17FN4O3 B11201685 N-(4-fluorophenyl)-6-oxo-1-[2-oxo-2-(phenylamino)ethyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide

N-(4-fluorophenyl)-6-oxo-1-[2-oxo-2-(phenylamino)ethyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B11201685
M. Wt: 368.4 g/mol
InChI Key: JZABBAJITNFBRV-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-6-OXO-1-[(PHENYLCARBAMOYL)METHYL]-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenylcarbamoyl group, and a tetrahydropyridazine ring. Its unique chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-6-OXO-1-[(PHENYLCARBAMOYL)METHYL]-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE typically involves multiple steps. One common method involves the reaction of 4-fluoroaniline with a suitable carbonyl compound to form an intermediate, which is then further reacted with a carbamoyl chloride derivative under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-6-OXO-1-[(PHENYLCARBAMOYL)METHYL]-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-(4-FLUOROPHENYL)-6-OXO-1-[(PHENYLCARBAMOYL)METHYL]-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-6-OXO-1-[(PHENYLCARBAMOYL)METHYL]-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the carbamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-FLUOROPHENYL)-6-OXO-1-[(PHENYLCARBAMOYL)METHYL]-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE stands out due to its tetrahydropyridazine ring, which provides unique steric and electronic properties. This makes it more versatile in forming interactions with biological targets compared to other similar compounds.

Properties

Molecular Formula

C19H17FN4O3

Molecular Weight

368.4 g/mol

IUPAC Name

1-(2-anilino-2-oxoethyl)-N-(4-fluorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C19H17FN4O3/c20-13-6-8-15(9-7-13)22-19(27)16-10-11-18(26)24(23-16)12-17(25)21-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,21,25)(H,22,27)

InChI Key

JZABBAJITNFBRV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)F)CC(=O)NC3=CC=CC=C3

Origin of Product

United States

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